molecular formula C14H10FNO4 B6398366 4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid CAS No. 1261930-25-9

4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6398366
CAS No.: 1261930-25-9
M. Wt: 275.23 g/mol
InChI Key: UVNQIQUIVCUDTI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a fluoro group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(7-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQIQUIVCUDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689267
Record name 3'-Fluoro-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-25-9
Record name 3'-Fluoro-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3-Fluoro-2-methylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Esterification: Methanol, sulfuric acid.

Major Products Formed

    Reduction: 4-(3-Fluoro-2-methylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylphenylboronic acid: Similar structure but with a boronic acid group instead of a nitro group.

    3-Fluorophenylboronic acid: Lacks the methyl and nitro groups, but contains a fluoro group and a boronic acid group.

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